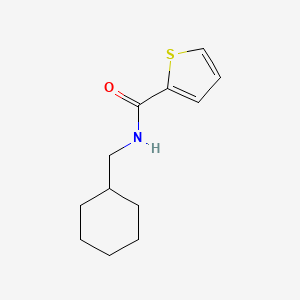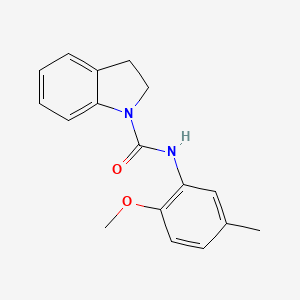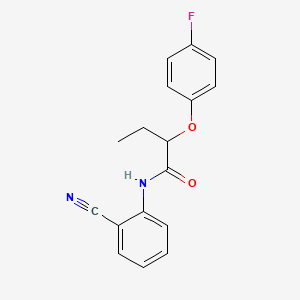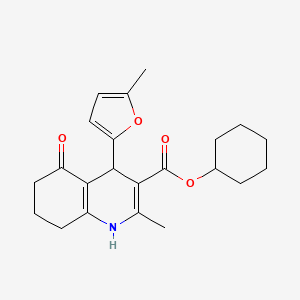
N-(cyclohexylmethyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohexylmethyl)-2-thiophenecarboxamide, also known as CTMP, is a synthetic compound that belongs to the class of psychoactive substances. CTMP is a stimulant drug that is structurally similar to methylphenidate, a commonly prescribed medication for the treatment of attention deficit hyperactivity disorder (ADHD). CTMP has been found to have similar effects on the central nervous system as methylphenidate, but with a longer duration of action.
Wirkmechanismus
N-(cyclohexylmethyl)-2-thiophenecarboxamide works by inhibiting the reuptake of dopamine and norepinephrine, two neurotransmitters that are involved in the regulation of mood, attention, and motivation. By increasing the levels of these neurotransmitters in the brain, N-(cyclohexylmethyl)-2-thiophenecarboxamide can improve cognitive function and mood.
Biochemical and physiological effects:
N-(cyclohexylmethyl)-2-thiophenecarboxamide has been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. It also increases the release of dopamine and norepinephrine in the brain, leading to increased alertness and arousal. N-(cyclohexylmethyl)-2-thiophenecarboxamide has been found to have a longer duration of action than methylphenidate, with effects lasting up to 6 hours.
Vorteile Und Einschränkungen Für Laborexperimente
N-(cyclohexylmethyl)-2-thiophenecarboxamide has several advantages for use in laboratory experiments, including its potency, selectivity, and long duration of action. However, its stimulant effects can make it difficult to use in certain experiments, and its potential for abuse and addiction must be taken into consideration.
Zukünftige Richtungen
There are several potential future directions for research on N-(cyclohexylmethyl)-2-thiophenecarboxamide. One area of interest is its potential as a treatment for depression, as studies have shown that it can improve mood and reduce symptoms of depression. Another area of interest is its potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further research is needed to fully understand the long-term effects and potential risks associated with N-(cyclohexylmethyl)-2-thiophenecarboxamide use.
Synthesemethoden
The synthesis of N-(cyclohexylmethyl)-2-thiophenecarboxamide involves several steps, including the reaction of cyclohexylmethylamine with thiophene-2-carboxylic acid, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(cyclohexylmethyl)-2-thiophenecarboxamide has been used in scientific research to investigate its potential as a treatment for ADHD and other cognitive disorders. Studies have shown that N-(cyclohexylmethyl)-2-thiophenecarboxamide can improve cognitive performance, including attention, memory, and executive function, in both healthy individuals and those with ADHD. N-(cyclohexylmethyl)-2-thiophenecarboxamide has also been investigated for its potential as a treatment for other conditions, such as depression and addiction.
Eigenschaften
IUPAC Name |
N-(cyclohexylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c14-12(11-7-4-8-15-11)13-9-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIDOJUIPIIZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclohexylmethyl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(benzyloxy)-3-nitrophenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B5497784.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5497785.png)
![2-[2-({5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)ethoxy]ethanol](/img/structure/B5497786.png)
![1-[5-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3-piperidinecarboxamide](/img/structure/B5497792.png)
![3-(4-bromobenzyl)-5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5497796.png)
![4-(5-{[5-[4-(dimethylamino)phenyl]-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5497804.png)


![N-(2-hydroxy-5-nitrophenyl)-2-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5497820.png)

![N-[2-(dimethylamino)ethyl]-N-methyl-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5497856.png)
![{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5497872.png)
![methyl 4,5-dimethyl-2-{[(2-pyridinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5497880.png)
